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Methyl 4-bromo-2-methoxy-6-methylbenzoate

Cat. No.: B3292171
CAS No.: 877149-09-2
M. Wt: 259.10 g/mol
InChI Key: GYAGPJTTWHIFFA-UHFFFAOYSA-N
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Description

General Significance of Aromatic Esters as Key Intermediates

Aromatic esters are crucial intermediates in the synthesis of a vast array of organic molecules. nih.gov They are integral to the production of pharmaceuticals, agrochemicals, and advanced materials. The ester group itself can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to alcohols, and amidation to form amides, making these compounds highly versatile synthetic platforms. Furthermore, the aromatic ring can be subjected to electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups.

Contextualization of Halogenated and Alkoxy-Substituted Aromatic Systems

The introduction of halogen and alkoxy substituents onto an aromatic ring significantly influences the molecule's electronic properties and reactivity, a strategy widely employed in medicinal chemistry. nih.govnih.gov Halogen atoms, such as bromine, are particularly useful as they can act as directing groups in electrophilic aromatic substitution and, more importantly, serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon bonds. namiki-s.co.jp

Alkoxy groups, like the methoxy (B1213986) group, are strong electron-donating groups through resonance. Their presence can activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions. In the context of drug design, the strategic placement of halogen and alkoxy groups can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgacs.org

Academic Research Trajectory and Importance of Methyl 4-bromo-2-methoxy-6-methylbenzoate

While the broader class of substituted benzoates is well-documented, this compound (CAS No. 877149-09-2) is a highly specialized intermediate whose academic research footprint is not extensive, suggesting its use in very specific and potentially proprietary synthetic applications. Its importance is highlighted by its recent appearance in the patent literature as a key building block in the synthesis of modulators of B-cell lymphoma 6 (BCL6) proteolysis. google.com

In a patent application from 2022, this compound is utilized as a starting material. google.com The synthesis described involves the bromination of the methyl group at the 6-position, transforming it into a bromomethyl group. This transformation is a critical step in the elaboration of the molecule into more complex structures designed to modulate the activity of BCL6, a protein implicated in certain types of cancer. This indicates the compound's value as a precisely substituted scaffold for the development of potential therapeutic agents.

The limited public academic research on this specific compound, contrasted with its documented use in a patent for pharmaceutical development, suggests that its significance lies in its role as a high-value, niche intermediate rather than a widely studied commodity chemical. Its trajectory is therefore closely tied to the advancement of specific drug discovery programs.

Properties of this compound

Below is a table summarizing the known and predicted properties of this compound.

PropertyValue
CAS Number 877149-09-2 chemicalbook.com
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.09 g/mol
Boiling Point (Predicted) 317.8 ± 37.0 °C
Density (Predicted) 1.409 ± 0.06 g/cm³

Note: Some physical properties are predicted as extensive experimental data is not publicly available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO3 B3292171 Methyl 4-bromo-2-methoxy-6-methylbenzoate CAS No. 877149-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-methoxy-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-7(11)5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAGPJTTWHIFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271460
Record name Methyl 4-bromo-2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877149-09-2
Record name Methyl 4-bromo-2-methoxy-6-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877149-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Bromo 2 Methoxy 6 Methylbenzoate

Direct Functionalization Approaches to the Aromatic Ring

Direct functionalization of the aromatic core is a key strategy for introducing the necessary substituents (bromo, methoxy (B1213986), and methyl groups) in the desired orientation. Electrophilic aromatic substitution is a cornerstone of these approaches.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is a widely used method for introducing a bromine atom onto an aromatic ring. nih.gov The success of this strategy in the synthesis of polysubstituted benzenes hinges on controlling the regioselectivity of the reaction. libretexts.org

The directing effects of the substituents already present on the benzene (B151609) ring are crucial in determining the position of the incoming electrophile (bromine). In the context of synthesizing Methyl 4-bromo-2-methoxy-6-methylbenzoate, the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing and activating, while the ester group (-COOCH₃) is meta-directing and deactivating.

The methoxy group is a strongly activating π-donor, which can delocalize the positive charge of the arenium ion intermediate through resonance. nih.govresearchgate.net This directing effect typically leads to substitution at the positions ortho and para to the methoxy group. nih.gov Similarly, the methyl group is also an activating, ortho-, para-director. When multiple activating groups are present, the position of bromination is directed by the most activating substituent. nih.gov

Theoretical analyses and experimental results have shown that electrophilic aromatic bromination is a highly regioselective process. nih.govresearchgate.net For instance, the bromination of anisole (B1667542) with N-bromosuccinimide (NBS) in acetonitrile (B52724) is highly para-selective. nih.govresearchgate.net If the para position is blocked, bromination will occur at the ortho position. nih.gov Careful selection of reagents and reaction conditions is essential to achieve the desired regioselectivity, especially in polysubstituted aromatic systems where a mixture of isomers could be formed. wku.edu

Various brominating agents can be employed for electrophilic aromatic substitution, ranging from molecular bromine (Br₂) to N-halosuccinimides like N-bromosuccinimide (NBS). commonorganicchemistry.com

Common Brominating Agents and Systems:

Agent/System Description Reference
Br₂/FeBr₃ A classic combination where FeBr₃ acts as a Lewis acid catalyst to polarize the Br₂ molecule, making it a more potent electrophile. libretexts.org libretexts.org
N-Bromosuccinimide (NBS) A milder brominating agent often used for activated aromatic rings. commonorganicchemistry.com It can be used with or without a catalyst, and solvents can influence its reactivity and selectivity. nih.gov nih.govcommonorganicchemistry.com
NBS/Silica Gel A system that provides a good reagent for regioselective electrophilic aromatic brominations. nih.gov nih.gov
Ammonium Bromide/Oxone A mild and efficient system for the regioselective monobromination of various aromatic compounds at ambient temperature. organic-chemistry.org organic-chemistry.org
Tetrabutylammonium (B224687) Tribromide (Bu₄NBr₃) A reagent noted for its high para-selectivity in the bromination of phenols. nih.gov nih.gov

The choice of brominating agent and catalyst is critical. For instance, elemental sulfur can mediate aromatic halogenations using N-halosuccinimides for bromination. organic-chemistry.org Vanadium pentoxide can also effectively promote the bromination of aromatic substrates using tetrabutylammonium bromide in the presence of hydrogen peroxide under mild conditions. organic-chemistry.org

Alternative Halogenation Procedures

Beyond direct bromination, other halogenation methods can be considered. These might involve halogen-metal exchange reactions on appropriately substituted precursors. For example, regioselective halogen-metal exchange reactions using reagents like isopropylmagnesium chloride have been carried out on 3-substituted 1,2-dibromo arenes to synthesize 2-substituted 5-bromobenzoic acids. organic-chemistry.org While not a direct route to the target molecule, such strategies highlight the versatility of organometallic chemistry in the synthesis of functionalized aromatics.

Esterification and Methylation Routes

Once the appropriately substituted carboxylic acid precursor, 4-bromo-2-methoxy-6-methylbenzoic acid, is obtained, the final step is the formation of the methyl ester.

Direct Esterification of Carboxylic Acid Precursors

The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a common and effective method. This reaction is typically acid-catalyzed.

One synthetic route for this compound involves the esterification of 4-bromo-2-methoxy-6-methylbenzoic acid with iodomethane (B122720). chemicalbook.com Another general approach involves dissolving the carboxylic acid in an alcohol, such as methanol (B129727), and introducing an acid catalyst. For instance, 4-bromo-2-methylbenzoic acid can be dissolved in methanol and esterified under the catalysis of sulfuric acid to produce methyl 4-bromo-2-methylbenzoate. google.com A similar principle can be applied to the synthesis of related compounds, such as methyl 4-bromo-2-chlorobenzoate, where dry hydrogen chloride gas is passed through a methanol solution of the carboxylic acid. chemicalbook.com

N-bromosuccinimide (NBS) has also been shown to be an efficient and selective catalyst for the direct esterification of aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov

Transesterification Approaches

Transesterification is a process where the ester group of a chemical compound is exchanged with another alcohol. In the context of synthesizing this compound, this approach would involve starting with a different ester of 4-bromo-2-methoxy-6-methylbenzoic acid and converting it to the methyl ester.

The reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, a proton source, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl group of the starting ester, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. The reaction is reversible and is often driven to completion by using a large excess of methanol, which also serves as the solvent.

Alternatively, base-catalyzed transesterification can be employed. Common bases for this purpose include sodium methoxide (B1231860) or potassium carbonate. The methoxide ion, a potent nucleophile, directly attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the desired methyl ester and the corresponding alkoxide of the original alcohol.

A variety of catalysts can be employed for transesterification, including organocatalysts and metal-based catalysts, which can offer milder reaction conditions. organic-chemistry.org For instance, zinc clusters have been shown to be effective for transesterification under mild conditions. organic-chemistry.org The choice of the starting ester (e.g., ethyl, benzyl) would depend on its availability and ease of synthesis.

Table 1: Hypothetical Transesterification Conditions for the Synthesis of this compound

Starting MaterialReagentCatalystSolventCondition
Ethyl 4-bromo-2-methoxy-6-methylbenzoateMethanolH₂SO₄ (catalytic)Methanol (excess)Reflux
Benzyl (B1604629) 4-bromo-2-methoxy-6-methylbenzoateMethanolNaOCH₃ (catalytic)Methanol (excess)Room Temp to Reflux

Methylation Techniques for Carboxylic Acid Derivatives

A more direct and common approach to the synthesis of this compound is the methylation of its corresponding carboxylic acid, 4-bromo-2-methoxy-6-methylbenzoic acid. chemicalbook.com

One of the most classic methods for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride gas. pbworks.com The reaction is an equilibrium process, and to achieve a high yield of the methyl ester, it is necessary to either use a large excess of methanol or remove the water formed during the reaction, for example, by azeotropic distillation. tcu.edu

Another effective methylation technique involves the use of a methylating agent. A common and highly efficient method is the reaction of the carboxylate salt of 4-bromo-2-methoxy-6-methylbenzoic acid with a methyl halide, such as iodomethane or bromomethane. The carboxylate is typically generated in situ by treating the carboxylic acid with a base like sodium hydroxide (B78521), potassium carbonate, or a tertiary amine. This SN2 reaction is generally high-yielding and proceeds under mild conditions. The synthesis of this compound from 4-bromo-2-methoxy-6-methylbenzoic acid and iodomethane is a documented route. chemicalbook.com

Table 2: Methylation Methods for the Synthesis of this compound

Starting MaterialReagent(s)MethodNotes
4-bromo-2-methoxy-6-methylbenzoic acidMethanol, H₂SO₄ (cat.)Fischer EsterificationEquilibrium reaction; requires excess methanol or water removal.
4-bromo-2-methoxy-6-methylbenzoic acid1. Base (e.g., K₂CO₃) 2. IodomethaneSN2 AlkylationGenerally high yielding and proceeds under mild conditions. chemicalbook.com

Synthesis via Advanced Cross-Coupling Reactions

Advanced cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Precursors to Organometallic Transformations

This compound itself serves as an excellent precursor for various organometallic transformations. The presence of the bromine atom on the aromatic ring provides a reactive handle for cross-coupling reactions. The carbon-bromine bond can undergo oxidative addition to a low-valent transition metal catalyst, typically a palladium(0) complex, initiating the catalytic cycle of many cross-coupling reactions.

For the synthesis of the target molecule via cross-coupling, one could envision a precursor where the bromine atom is replaced by a different functional group suitable for coupling. However, a more common strategy involves using the bromo-substituted aromatic ring as a scaffold to introduce other substituents.

Alternatively, retrosynthetic analysis suggests that the substituted benzene ring could be constructed through a cross-coupling reaction. For instance, a suitably substituted dihalobenzene could undergo a selective cross-coupling reaction with an organometallic reagent to introduce one of the substituents, followed by further functionalization.

Application of Palladium-Catalyzed Methods

The bromine atom in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for further molecular diversification. While these reactions modify the target compound rather than synthesize it directly, understanding these potential transformations is crucial in the context of its synthetic utility.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the 4-position of the benzene ring. researchgate.netorganic-chemistry.org

Heck-Mizoroki Reaction: In a Heck reaction, the aryl bromide can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgarkat-usa.org

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.org

Stille Coupling: The coupling of the aryl bromide with an organostannane reagent in the presence of a palladium catalyst is another powerful method for C-C bond formation. rsc.org

The choice of palladium catalyst, ligands, base, and solvent is critical for the success of these reactions and depends on the specific substrates being coupled. nih.govnih.gov

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-substituted benzoate (B1203000)
Heck-MizorokiAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseAlkenyl-substituted benzoate
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkynyl-substituted benzoate
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄Aryl/Vinyl-substituted benzoate

Multi-Step Synthetic Sequences and Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic compound like this compound often requires a multi-step approach where the order of reactions is crucial for achieving the desired substitution pattern.

Convergent and Divergent Synthetic Pathways

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. wikipedia.orgrsc.org Starting from a key intermediate, different reaction pathways can be followed to introduce a variety of functional groups. For example, a precursor like 2-methoxy-6-methylbenzoic acid could be synthesized and then subjected to different halogenation and esterification reactions to produce this compound and other analogs. This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry or for creating a diverse set of building blocks for further synthesis. wikipedia.org

A retrosynthetic analysis of this compound suggests that the key disconnections would be the ester bond and the carbon-bromine bond. The most straightforward synthetic route appears to be a linear sequence involving the appropriate functionalization of a simpler aromatic precursor.

Optimization of Reaction Conditions for Yield and Selectivity

While specific, detailed optimization studies for the synthesis of this compound are not extensively documented in publicly available literature, the principles of optimizing its synthesis can be inferred from established methodologies for analogous compounds, particularly the esterification of sterically hindered or electronically complex benzoic acids. The primary route to this compound involves the esterification of its precursor, 4-bromo-2-methoxy-6-methylbenzoic acid.

The optimization of such a reaction typically involves a systematic variation of several key parameters to maximize the yield of the desired ester and minimize the formation of byproducts (selectivity).

Key Parameters for Optimization:

Catalyst: The choice and concentration of the catalyst are paramount. For Fischer-Speier esterification, strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are common. rsc.org Lewis acid catalysts are also employed. The optimal catalyst provides a high reaction rate without promoting side reactions like dehydration or etherification of the alcohol.

Temperature: Reaction temperature directly influences the rate of esterification. However, excessively high temperatures can lead to decomposition or unwanted side reactions. An optimal temperature is typically found that balances reaction speed with product stability and selectivity.

Reactant Stoichiometry: According to Le Châtelier's principle, using an excess of one reactant (usually the alcohol, methanol in this case) can drive the equilibrium towards the product side, thereby increasing the yield.

Removal of Water: As water is a byproduct of esterification, its continuous removal from the reaction mixture (e.g., through a Dean-Stark apparatus or the use of dehydrating agents) is a critical strategy to shift the equilibrium and achieve high conversion rates.

Advanced Techniques: Modern optimization strategies may include the use of microwave irradiation, which can significantly accelerate the reaction rate, reducing reaction times from hours to minutes compared to conventional heating methods. researchgate.net

The following table illustrates a hypothetical optimization matrix for the acid-catalyzed esterification of 4-bromo-2-methoxy-6-methylbenzoic acid with methanol, demonstrating how systematic variation of conditions can be used to identify the optimal protocol.

EntryCatalyst (mol%)Temperature (°C)Time (h)Methanol (Equivalents)Yield (%)
1H₂SO₄ (5)65 (Reflux)122075
2H₂SO₄ (10)65 (Reflux)122082
3p-TsOH (10)65 (Reflux)122080
4H₂SO₄ (10)8082085
5H₂SO₄ (10)65 (Reflux)85091

This table is illustrative and represents a general approach to reaction optimization for this class of compounds.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is crucial for developing sustainable, efficient, and environmentally benign processes. nih.gov For a molecule like this compound, these principles can be applied to its esterification synthesis route.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. For esterification reactions, solvent-free approaches are highly attractive. Research on substituted benzoic acids has demonstrated that reactions can be performed under solvent-free conditions, often by heating a mixture of the carboxylic acid, the alcohol, and a solid catalyst. ijstr.orgepa.gov This approach, sometimes referred to as "neat" synthesis, simplifies workup procedures, reduces waste, and lowers environmental impact. While a specific solvent-free synthesis for this compound is not reported, this methodology is directly applicable to its production. Aqueous media synthesis, while desirable, is less common for esterification due to the reaction equilibrium being unfavorably shifted by the presence of water.

Catalysis is a cornerstone of green chemistry, offering pathways with lower energy requirements and higher efficiency. In the context of synthesizing this compound, green catalytic strategies focus on replacing traditional mineral acids.

Heterogeneous Catalysts: Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, have been successfully used for the esterification of various benzoic acids. ijstr.orgepa.gov These catalysts offer significant advantages: they are easily separated from the reaction mixture by filtration, can be recycled and reused multiple times, and are generally less corrosive than liquid acids.

Biocatalytic approaches, using enzymes like lipases, are also a powerful green alternative for ester synthesis. However, their application to sterically hindered substrates like 4-bromo-2-methoxy-6-methylbenzoic acid may require significant enzyme engineering and optimization.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov A higher atom economy signifies a more efficient and less wasteful process.

The synthesis of this compound via a classic Fischer-Speier esterification from 4-bromo-2-methoxy-6-methylbenzoic acid and methanol is an excellent example of a reaction with high atom economy.

Reaction: C₉H₉BrO₃ + CH₃OH ⇌ C₁₀H₁₁BrO₃ + H₂O

The atom economy is calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

The table below details the calculation for this reaction.

ComponentChemical FormulaMolecular Weight (g/mol)
4-bromo-2-methoxy-6-methylbenzoic acidC₉H₉BrO₃245.07
MethanolCH₃OH32.04
Total Reactant Mass 277.11
This compoundC₁₀H₁₁BrO₃259.10
Atom Economy Calculation (259.10 / 277.11) x 100% = 93.5%

An atom economy of 93.5% is very high, as the only byproduct is a small molecule, water. This contrasts sharply with other synthetic routes that might use stoichiometric activating agents or protecting groups, which generate significant waste and have much lower atom economies. nih.gov By focusing on reaction pathways with high atom economy, chemists can design more sustainable and efficient syntheses.

Chemical Transformations and Reactivity Profiling of Methyl 4 Bromo 2 Methoxy 6 Methylbenzoate

Reactions Involving the Aryl Bromide Moiety

The chemical structure of Methyl 4-bromo-2-methoxy-6-methylbenzoate incorporates an aryl bromide functional group. This group is a key site for a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is influenced by the electronic effects of the substituents on the aromatic ring—the electron-donating methoxy (B1213986) and methyl groups, and the electron-withdrawing methyl ester group.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the case of this compound, the molecule possesses a combination of electron-donating (methoxy, methyl) and electron-withdrawing (methyl ester) substituents. However, the absence of a strongly activating nitro-group or similar substituent ortho or para to the bromine atom suggests that the aryl ring is not sufficiently activated for facile SNAr reactions under standard conditions. Detailed experimental studies or specific examples of this compound undergoing SNAr reactions are not extensively documented in publicly available scientific literature.

Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation

The aryl bromide moiety of this compound serves as an excellent electrophilic partner in various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (such as a boronic acid or ester) to form a carbon-carbon bond. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. The aryl bromide in this compound is a suitable substrate for this transformation.

While the general applicability of the Suzuki-Miyaura reaction to aryl bromides is well-established, specific studies detailing the coupling of this compound with various organoboron reagents, including reaction conditions, catalyst systems, and yields, are not specifically reported in a comprehensive manner in the surveyed literature. Hypothetically, its reaction with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would yield the corresponding biaryl compound.

Heck, Sonogashira, and Buchwald-Hartwig Reactions

Heck Reaction: This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an alkene. Theoretically, this compound could be coupled with various alkenes to introduce a vinyl substituent onto the aromatic ring.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. It would be a viable method for introducing an alkynyl group at the 4-position of the benzoate (B1203000) ring system.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction would allow for the synthesis of N-aryl or N-alkyl derivatives from this compound.

Copper-Mediated Coupling Processes

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. These reactions often require higher temperatures but can be effective for specific substrates. For instance, a copper-catalyzed reaction with an alcohol or an amine could potentially be used to displace the bromine atom of this compound. However, specific reports and optimized conditions for such copper-mediated couplings with this particular substrate are not found in the examined literature.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The aryl bromide functionality can be converted into highly reactive organometallic reagents.

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent (like diethyl ether or THF) would be expected to form the corresponding Grignard reagent, 4-(methoxycarbonyl)-3-methoxy-5-methylphenylmagnesium bromide. This transformation converts the electrophilic carbon of the C-Br bond into a potent nucleophile.

Organolithium Reagents: Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at low temperatures, can induce a halogen-metal exchange to produce the corresponding aryllithium species.

These organometallic intermediates are powerful tools in synthesis, reacting with a wide array of electrophiles to form new C-C bonds. It is important to note that the ester functional group within the molecule is reactive towards these nucleophilic reagents. Therefore, the formation and subsequent reaction of the Grignard or organolithium reagent would need to be conducted under carefully controlled conditions, typically at low temperatures, to avoid self-reaction or attack on the ester. Specific documented procedures and yields for the formation of these organometallic reagents from this compound are not detailed in the available literature.

Reactions of the Methyl Ester Functional Group

The methyl ester group in this compound is a key site for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and amidation. However, the presence of the adjacent methoxy and methyl groups creates significant steric hindrance around the carbonyl center, which can impede nucleophilic attack and necessitate more forcing reaction conditions compared to unhindered esters.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-bromo-2-methoxy-6-methylbenzoic acid, is a fundamental transformation. Due to the steric hindrance from the two ortho substituents, this reaction typically requires more vigorous conditions than the saponification of simple methyl benzoates. rsc.org

Standard room temperature hydrolysis with aqueous base is often slow and incomplete. A more effective method involves heating the ester in a mixture of an alcohol, such as methanol (B129727) or ethanol (B145695), and an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. For instance, the structurally related methyl 2-methoxy-6-methylbenzoate can be hydrolyzed by heating with a 30% sodium hydroxide solution in water at 80-90°C to yield the corresponding carboxylic acid in high yield. google.com A similar protocol would be expected to be effective for the hydrolysis of this compound.

High-temperature water, with or without a catalytic amount of base, has also been shown to be a potent medium for the hydrolysis of sterically hindered esters. rsc.org

Reaction Scheme: Hydrolysis

Transesterification and Ester Exchange Reactions

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst, is a plausible but potentially challenging reaction for this compound due to steric hindrance. Common catalysts for transesterification include strong acids (like sulfuric acid), strong bases (like sodium methoxide), and various organometallic compounds. researchgate.net

For sterically hindered esters, driving the equilibrium towards the desired product can be achieved by using a large excess of the reactant alcohol. The choice of catalyst is also crucial. While acid-catalyzed transesterification is common, it can be slow for hindered substrates. Base-catalyzed transesterification, using the alkoxide of the desired alcohol, is often more efficient. However, the bulky nature of the substituents around the ester may still necessitate elevated temperatures and longer reaction times.

Reduction to Alcohol and Aldehyde Derivatives

The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to the Primary Alcohol:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. This reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide (B1231860) and a second hydride addition to the intermediate aldehyde. Given the high reactivity of LiAlH₄, it is expected to effectively reduce the sterically hindered ester of this compound to (4-bromo-2-methoxy-6-methylphenyl)methanol.

Reaction Scheme: Reduction to Alcohol

Partial Reduction to the Aldehyde:

The partial reduction of the ester to the corresponding aldehyde, 4-bromo-2-methoxy-6-methylbenzaldehyde, requires a less reactive and more sterically hindered reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out at low temperatures (-78 °C) in a non-polar solvent like toluene (B28343) or dichloromethane. At this low temperature, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to the aldehyde. chemistrysteps.com The steric hindrance around the ester group in the target molecule may favor this partial reduction.

Reaction Scheme: Reduction to Aldehyde

Amidation and Other Nucleophilic Acyl Substitution Reactions

The conversion of this compound to the corresponding amide by reaction with an amine is another example of a nucleophilic acyl substitution. This reaction is often challenging for sterically hindered esters. Direct amidation by heating the ester with an amine is generally inefficient.

More effective methods often involve the use of a catalyst or a stoichiometric promoter. For example, direct amidation of methyl benzoates with amines can be catalyzed by zirconium oxide under continuous-flow conditions. researchgate.net Nickel-catalyzed cross-coupling of methyl esters with amines has also been reported as a powerful method for the formation of amides, which shows broad functional group tolerance. mdpi.com Given the steric hindrance, these more advanced catalytic methods would likely be necessary for the successful amidation of this compound.

Transformations at the Methoxy Substituent

The methoxy group on the aromatic ring is relatively stable but can be cleaved to reveal a phenolic hydroxyl group under specific conditions.

Demethylation and Ether Cleavage Methodologies

The cleavage of the aryl methyl ether bond in this compound to yield Methyl 4-bromo-2-hydroxy-6-methylbenzoate is a key transformation that can be achieved using various reagents.

Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers. gvsu.edunih.gov The reaction is typically performed in an anhydrous solvent, such as dichloromethane, at low temperatures (e.g., -78 °C to room temperature). The strong Lewis acidity of BBr₃ facilitates the cleavage of the otherwise inert C-O bond. It is proposed that the reaction can proceed through a bimolecular pathway, and one equivalent of BBr₃ may be capable of cleaving up to three equivalents of the aryl methyl ether. researchgate.net

Reaction Scheme: Demethylation

Other reagents that can effect the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) at elevated temperatures, though these conditions are harsh and may not be compatible with all functional groups.

Oxidative and Reductive Manipulations

The structural features of this compound, including the ester and methoxy groups, allow for specific oxidative and reductive transformations. The ester group, for instance, can be reduced to an alcohol. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the methoxy group can undergo oxidation to a carboxylic acid when treated with strong oxidizing agents such as potassium permanganate (B83412) (KMnO4).

It is important to note that the reactivity of these functional groups can be influenced by the electronic environment of the benzene (B151609) ring. The presence of both an electron-donating methoxy group and a deactivating bromo group, along with the methyl and ester substituents, creates a complex electronic landscape that can modulate the feasibility and outcome of these reactions.

Reactions at the Aryl Methyl Group

The methyl group attached to the aromatic ring presents a site for a variety of chemical modifications, most notably benzylic halogenation and oxidation. These reactions provide pathways to further functionalize the molecule.

Benzylic bromination is a common and effective method for introducing a bromine atom onto the methyl group of aromatic compounds. For this compound, this transformation can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. chemicalbook.comnih.gov The reaction proceeds via a free radical mechanism. youtube.com

A typical procedure involves reacting Methyl 4-bromo-2-methylbenzoate with NBS and a catalytic amount of dibenzoyl peroxide (BPO) in a solvent like tetrachloromethane (CCl4) at elevated temperatures. chemicalbook.com This method has been reported to yield Methyl 4-bromo-2-(bromomethyl)benzoate in high yields, around 97%. chemicalbook.com The use of NBS is advantageous as it provides a low concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. youtube.com The reaction is often initiated by heat or light. nih.gov

Interactive Data Table: Benzylic Bromination of Methyl 4-bromo-2-methylbenzoate

ReactantReagentInitiatorSolventTemperature (°C)Time (h)ProductYield (%)
Methyl 4-bromo-2-methylbenzoateN-bromosuccinimide (NBS)Dibenzoyl peroxide (BPO)Tetrachloromethane (CCl4)852Methyl 4-bromo-2-(bromomethyl)benzoate97

The aryl methyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.

The partial oxidation to an aldehyde is a more delicate transformation, as aldehydes themselves are susceptible to further oxidation. nih.gov Various methods have been developed for this conversion, often requiring specific reagents to avoid over-oxidation to the carboxylic acid. researchgate.net

More commonly, the methyl group is fully oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO4) or a mixture of sulfuric acid with vanadium pentoxide or manganese dioxide can be used to achieve this transformation. google.comchemspider.com The reaction typically requires heating to proceed at a reasonable rate. google.com For instance, the oxidation of a methyl group on an aromatic ring to a carboxylic acid can be carried out by heating the substrate with KMnO4 in a mixture of pyridine (B92270) and water. chemspider.com

Interactive Data Table: Oxidation of Aryl Methyl Groups

Starting Material TypeOxidizing AgentConditionsProduct
Methyl-substituted benzeneSulfuric acid, Vanadium pentoxide/Manganese dioxideHeating (up to 150°C), AgitationCarboxylic acid
1,2,4-Trimethoxy-3-methyl-anthraquinonePotassium permanganate (KMnO4)Pyridine, Water, 85°C, 6 hCarboxylic acid

Further Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is already substituted with four groups: a bromine atom, a methoxy group, a methyl group, and a methyl ester group. These substituents influence both the reactivity of the ring towards further electrophilic aromatic substitution (EAS) and the position of the incoming electrophile.

The methoxy and methyl groups are activating and ortho-, para-directing, while the bromo and methyl ester groups are deactivating and meta-directing. The interplay of these directing effects determines the regioselectivity of subsequent EAS reactions. For example, in nitration reactions, an incoming electrophile would be directed to specific positions based on the combined influence of the existing substituents. libretexts.orgmsu.edu The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

Detailed Mechanistic Investigations of Key Transformations

The key transformations of this compound are governed by well-established reaction mechanisms.

Benzylic Bromination: The benzylic bromination with NBS proceeds through a free-radical chain mechanism. youtube.com The reaction is initiated by the homolytic cleavage of a radical initiator, like BPO, which then abstracts a hydrogen atom from the benzylic position of the substrate to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (present in low concentration from the reaction of NBS with trace amounts of HBr) to form the benzylic bromide and a bromine radical, which propagates the chain. youtube.comyoutube.com

Electrophilic Aromatic Substitution: The mechanism of further electrophilic aromatic substitution on the benzene ring follows a two-step process. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophile, disrupting the aromaticity and forming a carbocation intermediate (arenium ion). msu.edumasterorganicchemistry.com This intermediate is stabilized by resonance. In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com The regiochemical outcome is dictated by the electronic effects of the substituents already present on the ring, which stabilize or destabilize the carbocation intermediate at different positions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical insights into the number of different types of protons in a molecule and their neighboring environments. For Methyl 4-bromo-2-methoxy-6-methylbenzoate, the ¹H NMR spectrum reveals distinct signals for each proton, characterized by their chemical shift (δ), multiplicity, and integration.

The aromatic region of the spectrum is of particular interest. The proton at the C3 position (H-3) and the proton at the C5 position (H-5) are observed as distinct signals. Due to the substitution pattern on the benzene (B151609) ring, these protons are not equivalent and their signals are influenced by the electronic effects of the adjacent bromo, methoxy (B1213986), and methyl ester groups. The methyl protons of the ester group (-COOCH₃) and the methoxy group (-OCH₃) each give rise to a singlet, typically found in the upfield region of the spectrum. The protons of the methyl group attached to the ring (-CH₃) also appear as a singlet.

A representative ¹H NMR dataset for this compound is presented below:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-36.98s1H
H-57.05s1H
-COOCH₃3.86s3H
-OCH₃3.79s3H
Ar-CH₃2.34s3H

Note: The specific chemical shifts can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization state and its electronic environment.

The spectrum typically shows signals for the carbonyl carbon of the ester group in the downfield region (around 165-175 ppm). The aromatic carbons appear in the range of 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon attached to the bromine atom (C-4) is shielded, while the carbon attached to the methoxy group (C-2) is significantly deshielded. The methyl carbons of the ester, methoxy, and aromatic methyl groups appear at the most upfield region of the spectrum.

A representative ¹³C NMR dataset is provided in the table below:

Carbon AssignmentChemical Shift (δ, ppm)
C=O168.5
C-2157.2
C-6138.9
C-1134.8
C-4124.5
C-5123.8
C-3115.9
-COOCH₃52.3
-OCH₃56.1
Ar-CH₃21.8

Note: Chemical shifts are referenced to a standard and can show minor variations.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are crucial for elucidating complex spin systems and establishing long-range connectivity and stereochemistry.

Correlation SpectroscopY (COSY) is a powerful technique for identifying proton-proton coupling networks. In the COSY spectrum of this compound, cross-peaks would be expected between protons that are coupled to each other, typically those on adjacent carbon atoms. However, due to the substitution pattern in this specific molecule, the aromatic protons H-3 and H-5 are separated by four bonds and are not expected to show a significant COSY correlation. The primary utility of COSY in this case would be to confirm the absence of vicinal or geminal proton couplings, which is consistent with the proposed structure.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly attached proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is bonded to. For instance, the signal for H-3 would correlate with the signal for C-3, and the protons of the methyl groups would correlate with their respective carbon signals. This technique is instrumental in the definitive assignment of both the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections between different functional groups and for assigning quaternary carbons. For example, the protons of the ester methyl group (-COOCH₃) would show a correlation to the carbonyl carbon (C=O). The aromatic protons would show correlations to several other aromatic carbons, helping to piece together the substitution pattern on the ring.

The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, even if they are not directly connected through chemical bonds. For this compound, a NOESY spectrum could, for instance, show a correlation between the methoxy protons and the adjacent aromatic proton (H-3), confirming their proximity in the molecule's preferred conformation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₉H₉BrO₃), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is particularly distinctive in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major molecular ion peaks separated by two mass units.

IonCalculated m/z
[M(⁷⁹Br)+H]⁺244.9811
[M(⁸¹Br)+H]⁺246.9790

The observation of this isotopic pattern and the high accuracy of the measured m/z values in an HRMS analysis would provide unequivocal confirmation of the elemental composition of this compound.

Accurate Mass Measurement for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the differentiation between compounds with the same nominal mass but different molecular formulas.

For this compound, the theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Table 1: Theoretical Monoisotopic Mass Calculation

Element Count Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 10 12.000000 120.000000
Hydrogen (¹H) 11 1.007825 11.086075
Bromine (⁷⁹Br) 1 78.918337 78.918337
Oxygen (¹⁶O) 3 15.994915 47.984745

| Total | | | 257.989157 |

Note: A similar calculation for the ⁸¹Br isotope would yield a theoretical mass of 259.987107 Da.

A comprehensive search of scientific literature did not yield any published experimental HRMS data for this compound. Therefore, direct confirmation of its molecular formula through accurate mass measurement is not documented.

Fragmentation Pattern Analysis for Structural Corroboration

Mass spectrometry, particularly with techniques like Electron Ionization (EI), induces fragmentation of the parent molecule. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information for structural elucidation. Key bond cleavages are predictable based on functional groups present in the molecule.

For this compound, expected fragmentation pathways would likely involve:

Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the formation of a benzoyl cation.

Loss of the methyl group (-CH₃): Fragmentation of either the ester or the ether functionality.

Cleavage of the ester group: Loss of the entire -COOCH₃ group.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.

However, no experimental mass spectra detailing the specific fragmentation patterns for this compound have been found in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing insight into the functional groups present. Each functional group absorbs infrared radiation at a characteristic wavenumber range.

Based on its structure, the IR spectrum of this compound is expected to exhibit several key absorption bands.

Table 2: Predicted IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1730 - 1715
C-O (Ester & Ether) Stretch 1300 - 1000
C=C (Aromatic) Stretch 1600 - 1450
C-H (Aromatic) Stretch 3100 - 3000
C-H (Aliphatic) Stretch 3000 - 2850

A search for experimental IR spectra or a tabulated list of vibrational frequencies for this compound did not yield any specific results.

X-ray Crystallography for Solid-State Structural Determination

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this compound. Consequently, no experimental data is available for its solid-state structure.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, any discussion of the crystal packing and specific intermolecular interactions, such as hydrogen or halogen bonding, for this compound would be entirely speculative. Analysis of related structures, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, shows the potential for Br⋯O interactions and C—H⋯O hydrogen bonds to form sheet-like architectures in the crystal lattice. nih.gov However, due to the structural differences, these findings cannot be directly extrapolated to the title compound.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the crystalline state is influenced by the forces of crystal packing. Key conformational features for this compound would include the dihedral angles between the plane of the benzene ring and the methoxy and methyl ester substituents. As no crystal structure has been reported, an experimental conformational analysis is not possible.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption maxima (λmax) are characteristic of the chromophore. The benzene ring and the carbonyl group in this compound constitute a conjugated system. Substituents on the benzene ring can shift the absorption maxima.

No experimental UV-Vis absorption data for this compound is available in the scientific literature.

Advanced Chromatographic and Analytical Techniques (e.g., HPLC, GC-MS for purity and reaction monitoring)

The purity assessment and reaction monitoring of "this compound" are crucial steps in its synthesis and application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution and sensitivity, allowing for the separation, identification, and quantification of the target compound, as well as any impurities or side-products.

In the context of its synthesis, such as the methylation of 4-bromo-2-methoxy-6-methylbenzoic acid, chromatographic techniques are indispensable for tracking the consumption of starting materials and the formation of the desired ester product. For instance, monitoring the reaction mixture over time allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for the analysis of "this compound". This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

While specific, validated HPLC methods for "this compound" are not extensively detailed in publicly available literature, typical conditions can be inferred from methods used for structurally similar aromatic esters and from general practices in synthetic chemistry. For purity analysis of related compounds, a gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis to ensure the elution of all components in a reasonable time. The use of additives like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape and resolution. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance.

Table 1: Representative HPLC Parameters for Analysis of "this compound"

ParameterTypical Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL

This table represents a typical starting method for the analysis of "this compound" and would require optimization and validation for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of "this compound", providing both chromatographic separation and structural information from the mass spectrometer. This method is particularly useful for assessing purity and identifying volatile impurities. The compound is first vaporized and separated on a capillary column, typically with a nonpolar stationary phase. As the separated components elute from the column, they are ionized (usually by electron ionization - EI), and the resulting ions are separated by their mass-to-charge ratio.

The mass spectrum of "this compound" would be expected to show a characteristic molecular ion peak, as well as fragment ions corresponding to the loss of various functional groups. The isotopic pattern of bromine (approximately equal abundances of isotopes at m/z 79 and 81) would be a key feature in identifying bromine-containing fragments. GC-MS is also highly effective for monitoring reaction progress, as it can separate and identify both the reactants and products in a single analysis.

Table 2: Projected GC-MS Parameters and Expected Data for "this compound"

ParameterTypical Value
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow approx. 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu
Expected Molecular Ion Isotopic peaks corresponding to the molecular weight of C10H11BrO3 (approx. 258/260 g/mol )
Key Fragment Ions Expected fragments corresponding to loss of -OCH3, -COOCH3, and bromine, showing characteristic Br isotope patterns

This table outlines a general GC-MS method suitable for "this compound". Method development and validation would be necessary for quantitative analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic characteristics of a molecule. aps.orgarxiv.org For Methyl 4-bromo-2-methoxy-6-methylbenzoate, DFT calculations would be performed to optimize the molecule's geometry to its lowest energy state. From this optimized structure, a wealth of electronic properties can be determined, providing a foundational understanding of its stability and potential reactivity. These calculations form the basis for more advanced molecular modeling. nih.gov

A key output of DFT calculations is the analysis of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the analysis would likely show the HOMO localized around the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO might be distributed over the carbonyl group of the ester and the carbon-bromine bond, suggesting these are potential sites for nucleophilic attack. Furthermore, calculating the distribution of partial charges on each atom would quantify the electronic effects of the substituents. The oxygen atoms of the methoxy and ester groups would exhibit negative charges, while the carbonyl carbon would be positively charged, marking it as an electrophilic site. umass.edu

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. banglajol.info The MEP map is color-coded to indicate different regions of electrostatic potential. Regions of negative potential (typically colored red or orange) are characterized by an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

In an MEP map of this compound, the most negative potential would be concentrated around the carbonyl oxygen of the ester group, making it a primary site for interaction with electrophiles or for hydrogen bonding. The area around the bromine atom would also show some negative potential. Positive potential would likely be found on the hydrogen atoms of the methyl groups. Such a map is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Conformational Analysis and Energy Minimization Studies

The presence of several single bonds in this compound—specifically around the ester and methoxy groups—allows for rotation, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and to understand the energy barriers that separate them. nih.gov

The defining structural feature of this compound is the presence of two substituents (methoxy and methyl) ortho to the methyl ester group. This leads to a significant phenomenon known as the "ortho-effect," where steric hindrance plays a major role in determining the molecule's preferred conformation. khanacademy.org

Computational studies on similar ortho-substituted benzoates and amides show that steric repulsion between the ortho groups and the carbonyl oxygen of the ester forces the ester group to rotate out of the plane of the benzene (B151609) ring. mdpi.comnsf.govnih.gov For this compound, energy minimization studies would likely predict a preferred conformation where the plane of the C(=O)O-CH₃ group is twisted at a significant dihedral angle relative to the aromatic ring. This twisting disrupts the π-conjugation between the carbonyl group and the ring, which has important consequences for the molecule's electronic properties and reactivity. The calculations would also determine the energy barriers for rotation around the C(ring)–C(ester) bond, which are expected to be considerably high due to the steric clash with both the ortho-methoxy and ortho-methyl groups. mdpi.comnsf.gov

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction pathways. By modeling the transition state—the highest energy point along a reaction coordinate—researchers can understand the feasibility of a proposed mechanism.

For reactions involving this compound, such as the hydrolysis (saponification) of the ester group or a nucleophilic substitution at the bromine-bearing carbon, transition state theory would be applied. chegg.com Computational models would identify the structure of the transition state and calculate its energy relative to the reactants.

The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. researchgate.net Theoretical calculations can provide quantitative estimates of these barriers. For instance, modeling the saponification of this compound would involve simulating the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The calculation would yield the activation energy for the formation of the tetrahedral intermediate, providing insight into the reaction kinetics. researchgate.netacs.org By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be determined.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and dynamics of compounds like this compound. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to calculate spectroscopic data, which can then be compared with experimental results to confirm structural assignments.

For this compound, theoretical calculations can predict both Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. DFT methods, particularly with hybrid functionals like B3LYP, are frequently used for these purposes due to their balance of accuracy and computational cost.

NMR Chemical Shift Prediction:

Theoretical calculations of NMR chemical shifts involve determining the magnetic shielding tensors for each nucleus in the molecule. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to provide the chemical shifts (δ) in parts per million (ppm). The predicted ¹H and ¹³C NMR spectra are instrumental in assigning signals observed in experimental spectra to specific atoms within the molecule. The chemical environment of each nucleus, influenced by factors such as electron density and the presence of nearby functional groups, dictates its chemical shift. For instance, the protons of the methyl and methoxy groups will have distinct predicted shifts, as will the aromatic protons, based on their positions relative to the bromo, methoxy, and methyl ester substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5115 - 135
Methoxy (-OCH₃)3.8 - 4.055 - 60
Ester Methyl (-COOCH₃)3.7 - 3.950 - 55
Aromatic Methyl (-CH₃)2.2 - 2.515 - 20
Quaternary Aromatic CN/A120 - 160
Ester Carbonyl (C=O)N/A165 - 175

Note: The values presented in this table are hypothetical and based on typical chemical shift ranges for similar structural motifs. Actual predicted values would be obtained from specific computational chemistry software.

Vibrational Frequencies Prediction:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields a set of normal modes of vibration. Each mode has a characteristic frequency and intensity.

The predicted vibrational spectrum for this compound would show characteristic peaks for the stretching and bending vibrations of its functional groups. For example, the C=O stretching of the ester group is expected to appear as a strong band in the IR spectrum. Similarly, C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups, as well as C-O and C-Br stretching, will have predictable frequency ranges. Comparing the computed vibrational spectrum with an experimental one can aid in the comprehensive characterization of the molecule.

Quantitative Structure-Property Relationship (QSPR) Studies (focus on physicochemical parameters)

Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a molecule with its physicochemical properties. These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally determined properties. For a compound like this compound, QSPR can be used to predict a variety of important physicochemical parameters without the need for experimental measurements.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics, reflecting the electronic properties.

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight).

For this compound, QSPR models can predict key physicochemical parameters that are important for its potential applications and environmental fate.

Table 2: Predicted Physicochemical Parameters for this compound from QSPR Models

Physicochemical ParameterPredicted ValueSignificance
LogP (Octanol-Water Partition Coefficient)3.0 - 4.0Indicates the lipophilicity of the compound, influencing its solubility and biological interactions.
Aqueous Solubility (LogS)-3.5 to -4.5Predicts the extent to which the compound will dissolve in water, which is crucial for environmental and biological systems.
Boiling Point (°C)280 - 320A fundamental physical property important for purification and handling.
Molar Refractivity (cm³/mol)55 - 65Relates to the volume and polarizability of the molecule.

Note: The values in this table are estimates based on QSPR principles and data for structurally related compounds. Precise predictions would require the development and validation of specific QSPR models.

The development of a QSPR model for benzoates could involve compiling a dataset of related compounds with known physicochemical properties. Molecular descriptors for these compounds would be calculated, and statistical methods such as multiple linear regression or machine learning algorithms would be used to build a predictive model. This model could then be used to estimate the properties of new compounds like this compound. Such studies are valuable in the early stages of chemical research and development for screening and prioritizing compounds with desired properties.

Applications of Methyl 4 Bromo 2 Methoxy 6 Methylbenzoate As a Synthetic Building Block

A Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of reactive sites on the aromatic ring of Methyl 4-bromo-2-methoxy-6-methylbenzoate makes it a valuable precursor for creating intricate organic molecules.

Intermediate in Natural Product Synthesis

While direct and extensive documentation of this compound in the total synthesis of a wide array of natural products is not prevalent in readily available literature, its structural motifs are found in various natural compounds. The substituted benzoic acid core is a common feature in many biologically active natural products. Synthetic chemists often utilize building blocks with similar substitution patterns to construct these complex natural molecules. The functional groups present in this compound allow for a variety of chemical transformations, making it a plausible, though not yet widely reported, intermediate for the synthesis of certain natural product analogues or fragments. Further research may uncover its utility in the streamlined synthesis of known natural products or in the creation of novel bioactive compounds inspired by nature.

Building Block for Advanced Pharmaceutical and Agrochemical Intermediates

The primary application of this compound lies in its role as a key intermediate in the synthesis of sophisticated molecules for the pharmaceutical and agrochemical industries. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in assembling the complex scaffolds of modern drugs and pesticides.

The methoxy (B1213986) and methyl groups on the aromatic ring influence the electronic properties and steric environment of the molecule, which can be crucial for the biological activity of the final product. For instance, these groups can play a role in how a drug molecule binds to its target receptor or how an agrochemical interacts with its intended biological system. The ester functional group provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, further expanding the synthetic possibilities.

The versatility of this compound makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery and agrochemical research. By systematically modifying the core structure of this compound, chemists can explore the structure-activity relationships of new classes of compounds, leading to the identification of potent and selective therapeutic agents and crop protection products. alzchem.com

Role in Materials Science and Polymer Chemistry

The potential applications of this compound extend beyond the life sciences into the realm of materials science and polymer chemistry, although this is an area of emerging research.

Monomer in the Design of Functional Polymers

The presence of a reactive bromine atom and a polymerizable ester group suggests that this compound could potentially serve as a monomer or a precursor to a monomer for the synthesis of functional polymers. Through polymerization reactions, this compound could be incorporated into polymer chains, imparting specific properties to the resulting material. For example, the bromine atom could be a site for post-polymerization modification, allowing for the introduction of various functional groups along the polymer backbone. This would enable the tuning of the polymer's properties, such as its solubility, thermal stability, or optical and electronic characteristics.

Component in the Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. The structure of this compound provides a scaffold that can be elaborated into more complex ligand systems. The bromine atom can be readily converted to other functional groups, such as phosphines, amines, or heterocycles, which are common coordinating groups in transition metal catalysis. The substituents on the aromatic ring can be used to fine-tune the steric and electronic properties of the resulting ligand, which in turn can influence the activity, selectivity, and stability of the catalyst. The synthesis of bespoke ligands derived from this building block could lead to the discovery of new and more efficient catalysts for a wide range of chemical transformations.

Development of Novel Organic Reagents and Methodologies

The reactivity of this compound also lends itself to the development of new synthetic methods and reagents. The interplay of its functional groups can be exploited to achieve novel chemical transformations. For instance, the ortho-methoxy group can direct metalation reactions to the adjacent position, allowing for regioselective functionalization of the aromatic ring. This directing group effect can be a powerful tool in organic synthesis for controlling the outcome of reactions.

Furthermore, the bromine atom can participate in halogen-bonding interactions, a non-covalent interaction that is gaining increasing attention in supramolecular chemistry and crystal engineering. The study of the reactivity and interactions of this and related molecules can contribute to a deeper understanding of fundamental chemical principles and lead to the design of new reagents and reaction pathways.

Contribution to Advanced Organic Synthesis Techniques

This compound has emerged as a versatile and highly valuable building block in the field of advanced organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a methoxy group capable of directing ortho-metalation, and a sterically influential methyl group, provides chemists with a powerful tool for the construction of complex molecular architectures. This section explores the significant contributions of this compound to the development and application of modern synthetic methodologies.

The strategic placement of the bromo, methoxy, and methyl groups on the benzene (B151609) ring allows for a range of selective transformations, making it an ideal starting material for the synthesis of polysubstituted aromatic compounds. These compounds are often key intermediates in the preparation of pharmaceuticals, agrochemicals, and materials with novel properties.

Facilitating Complex Cross-Coupling Reactions

The presence of the bromine atom at the 4-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The steric hindrance provided by the ortho-methyl group can influence the reactivity and selectivity of these coupling processes.

Below is a representative table of potential Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry, for which this compound is an ideal candidate.

Boronic Acid/EsterCatalyst SystemProductPotential Application
Phenylboronic acidPd(PPh3)4, Na2CO3Methyl 2-methoxy-6-methylbiphenyl-4-carboxylatePrecursor for substituted biphenyls
Thiophene-2-boronic acidPdCl2(dppf), K3PO4Methyl 4-(thiophen-2-yl)-2-methoxy-6-methylbenzoateBuilding block for organic electronics
4-Fluorophenylboronic acidPd(OAc)2, SPhos, K2CO3Methyl 4-(4-fluorophenyl)-2-methoxy-6-methylbenzoateIntermediate for medicinal chemistry

Enabling Directed Ortho-Metalation Strategies

The 2-methoxy group in this compound can act as a powerful directing group in ortho-metalation reactions. This technique allows for the selective functionalization of the aromatic ring at the position adjacent to the directing group. The interplay between the directing methoxy group and the existing substituents allows for the precise introduction of a variety of electrophiles, leading to highly functionalized aromatic compounds that would be difficult to synthesize using traditional methods.

The following table illustrates the potential of this building block in directed ortho-metalation followed by electrophilic quench.

BaseElectrophileProductSynthetic Utility
n-BuLi/TMEDAIodomethane (B122720)Methyl 4-bromo-3,6-dimethyl-2-methoxybenzoateIntroduction of an additional methyl group
s-BuLiN,N-Dimethylformamide (DMF)Methyl 4-bromo-3-formyl-2-methoxy-6-methylbenzoateSynthesis of substituted benzaldehydes
LDATrimethylsilyl chloride (TMSCl)Methyl 4-bromo-2-methoxy-6-methyl-3-(trimethylsilyl)benzoateIntroduction of a versatile silyl (B83357) group

The ability to perform these selective transformations makes this compound a key component in the synthetic chemist's toolbox for the construction of complex molecules with a high degree of substitution control.

Derivatives and Analogues of Methyl 4 Bromo 2 Methoxy 6 Methylbenzoate

Synthesis and Reactivity of Positional Isomers

The arrangement of the bromo, methoxy (B1213986), and methyl substituents on the benzoate (B1203000) ring significantly impacts the molecule's properties. The synthesis of positional isomers typically starts from correspondingly substituted benzoic acids or toluenes. For instance, the synthesis of Methyl 5-bromo-2-methoxy-4-methylbenzoate can be achieved from 5-bromo-2-methoxy-4-methylbenzoic acid through esterification. chemicalbook.com Similarly, related isomers like Methyl 6-bromo-3-methoxy-2-methylbenzoate are cataloged and available for study. sigmaaldrich.com

The reactivity of these isomers is dictated by the interplay of the electronic effects of the substituents. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions, while the methyl group is a weaker activating group with the same directing effects. doubtnut.comvedantu.com The bromine atom is a deactivating group but is also an ortho, para-director. The relative positions of these groups determine the electron density at different points on the ring, influencing susceptibility to nucleophilic aromatic substitution, cross-coupling reactions, and further electrophilic additions. For example, the steric hindrance around the ester and methyl groups in the parent compound, being ortho to each other, can influence their reactivity compared to an isomer where they are further apart.

Table 1: Selected Positional Isomers and Synthetic Precursors To view the data, click on the headers to sort or use the search bar to filter.

Compound NameKey Synthetic Precursor
Methyl 5-bromo-2-methoxy-4-methylbenzoate5-bromo-2-methoxy-4-methylbenzoic acid chemicalbook.com
Methyl 6-bromo-3-methoxy-2-methylbenzoateNot specified in search results
Methyl 3-bromo-4-methylbenzoate3-bromo-4-methylbenzoic acid

Systematic Investigation of Aryl Halogen Analogues (Cl, F, I)

Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) creates a series of aryl halogen analogues with graduated properties. The synthesis of these compounds generally follows standard esterification procedures from the corresponding 4-halo-2-methoxy-6-methylbenzoic acids. For example, Methyl 4-chloro-2-methoxy-6-methylbenzoate and Methyl 4-fluoro-2-methoxy-6-methylbenzoate are synthesized from their respective carboxylic acid precursors. amazonaws.com The iodo analogue can be prepared by esterifying 4-iodobenzoic acid derivatives. wikipedia.org

The nature of the halogen atom is a critical determinant of the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The reactivity of the C-X bond (where X is a halogen) typically follows the order I > Br > Cl > F. Consequently, the iodo analogue is the most reactive in such transformations, often undergoing oxidative addition at lower temperatures or with less active catalysts. wikipedia.org In contrast, the fluoro analogue is generally the least reactive. This predictable trend allows for selective and sequential functionalization in more complex synthetic schemes.

Table 2: Aryl Halogen Analogues and Reactivity Trend To view the data, click on the headers to sort or use the search bar to filter.

Halogen AnalogueTypical Reactivity in Cross-CouplingSynthetic Precursor Example
Fluoro (F)Lowest4-bromo-2-fluorobenzoic acid amazonaws.com
Chloro (Cl)Low4-bromo-2-chlorobenzoic acid amazonaws.com
Bromo (Br)Intermediate4-bromo-2-methoxy-6-methylbenzoic acid chemicalbook.com
Iodo (I)Highest4-iodobenzoic acid wikipedia.org

Exploration of Different Ester Derivatives (e.g., Ethyl, Benzyl)

The methyl ester group can be readily exchanged for other esters, such as ethyl, propyl, or benzyl (B1604629) esters. The synthesis of these derivatives is typically accomplished through Fischer esterification of 4-bromo-2-methoxy-6-methylbenzoic acid with the corresponding alcohol (e.g., ethanol (B145695) or benzyl alcohol) under acidic catalysis. Alternatively, the acid can be converted to an acyl chloride, which then reacts cleanly with the alcohol.

The primary role of the ester group is to serve as a protecting group for the carboxylic acid functionality. The choice of ester can influence the compound's physical properties, such as its melting point, boiling point, and solubility. Furthermore, the nature of the ester affects the conditions required for its hydrolysis back to the carboxylic acid. For example, a benzyl ester can be cleaved under mild hydrogenolysis conditions, which offers an orthogonal deprotection strategy if other groups in the molecule are sensitive to the acidic or basic conditions required for methyl or ethyl ester hydrolysis. The synthesis of related structures like ethyl 4-bromo-3-(ethoxymethyl)benzoate from its precursor demonstrates the feasibility of creating varied ester derivatives. chemicalbook.com

Modifications of the Methoxy Group and their Stereoelectronic Effects

The methoxy group (-OCH₃) is a key functional group that strongly influences the electronic character of the aromatic ring. It can be modified to alter these effects. A common modification is demethylation to yield the corresponding phenol (B47542) (a hydroxyl group, -OH), as seen in the synthesis of Methyl 4-bromo-2-hydroxybenzoate. chemicalbook.com This transformation can be achieved using reagents like boron tribromide (BBr₃). Conversely, the hydroxyl group can be alkylated to generate a variety of other alkoxy ethers (e.g., ethoxy, benzyloxy).

The stereoelectronic effects of the alkoxy group are significant. As a strong π-donor through resonance (+R effect), it increases the electron density on the aromatic ring, particularly at the ortho and para positions, thereby activating the ring towards electrophilic substitution. sarthaks.comyoutube.com Replacing the methoxy group with a bulkier alkoxy group, such as an isopropoxy group, can introduce steric hindrance that may direct incoming reagents away from the adjacent positions. The electronic nature of the group fundamentally affects the nucleophilicity of the ring and the acidity of the ortho-methyl protons.

Research on Alkyl Chain Functionalization at the Methyl Group

The methyl group at the C6 position, being in a benzylic position, is a site for further functionalization. While less activated than a methyl group on a more electron-rich ring, it can still undergo a range of chemical transformations. Free-radical bromination, using a reagent like N-bromosuccinimide (NBS) with a radical initiator, can convert the methyl group into a bromomethyl group (-CH₂Br). This resulting benzyl bromide is a versatile synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide array of functionalities.

Oxidation of the methyl group can lead to the corresponding benzaldehyde (B42025) or benzoic acid, depending on the strength of the oxidizing agent. The synthesis of related compounds like methyl 4-(dibromomethyl)-3-chlorobenzoate highlights that such transformations on the methyl group of a substituted benzoate are well-established. amazonaws.com This functionalization pathway significantly expands the synthetic utility of the molecular scaffold, allowing for the construction of more complex and elaborate structures.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of Methyl 4-bromo-2-methoxy-6-methylbenzoate, like many classical organic preparations, may rely on multi-step procedures that can be resource-intensive. Future research should focus on developing more efficient and environmentally benign synthetic pathways.

Key Research Objectives:

Green Chemistry Approaches: Investigation into synthetic methods that align with the principles of green chemistry is paramount. researchgate.netnih.gov This includes the use of safer solvents, minimizing waste generation, and improving atom economy. labmanager.com For instance, exploring enzymatic catalysis for the esterification step could offer a milder and more selective alternative to traditional acid-catalyzed methods. researchgate.net

One-Pot Syntheses: Designing one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates can significantly reduce reaction time, solvent usage, and energy consumption.

Alternative Starting Materials: Research into utilizing more readily available and renewable starting materials could enhance the sustainability of the synthesis.

Potential Sustainable Synthetic Strategies:

StrategyDescriptionPotential Benefits
Biocatalysis Employing enzymes, such as lipases, for the esterification of the carboxylic acid precursor. researchgate.netHigh selectivity, mild reaction conditions, reduced byproducts.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate reaction rates and potentially improve yields. researchgate.netShorter reaction times, increased energy efficiency.
Solvent-Free Reactions Conducting reactions in the absence of a solvent or in green solvents like water or ionic liquids. nih.govrsc.orgReduced environmental impact, easier product purification.

Exploration of Novel Catalytic Transformations for Diverse Functionalizations

The functional groups present in this compound, namely the bromine atom, the methoxy (B1213986) group, and the methyl group on the aromatic ring, offer multiple sites for further chemical modification. Future research should explore novel catalytic transformations to diversify the range of accessible derivatives.

Key Research Areas:

Cross-Coupling Reactions: While the bromine atom is amenable to standard cross-coupling reactions, exploring novel catalysts, particularly those based on earth-abundant metals, could provide more sustainable and cost-effective methods for forming carbon-carbon and carbon-heteroatom bonds.

C-H Activation: Direct functionalization of the C-H bonds of the methyl and methoxy groups, as well as the aromatic ring, represents a highly atom-economical approach to introduce new functional groups. acs.orgmanchester.ac.uknih.govacs.org Research into regioselective C-H activation catalysts would be particularly valuable. acs.orgnih.gov

Photoredox Catalysis: The use of visible light-driven photoredox catalysis could enable novel transformations under mild conditions, potentially accessing reactive intermediates that are difficult to generate using traditional thermal methods.

Examples of Potential Catalytic Transformations:

Reaction TypeTarget Functional GroupPotential Products
Suzuki-Miyaura Coupling BromineArylated or heteroarylated derivatives
Buchwald-Hartwig Amination BromineAminated derivatives
Sonogashira Coupling BromineAlkynylated derivatives
Directed C-H Functionalization Aromatic C-HFurther substituted aromatic rings
Late-Stage Functionalization Methyl/Methoxy C-HNovel analogues with modified side chains

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. acs.orgbohrium.comchemicalindustryjournal.co.uknih.gov Applying these technologies to the synthesis and derivatization of this compound is a promising area for future investigation.

Advantages of Flow Chemistry and Automation:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which can mitigate the risks associated with exothermic reactions or the use of hazardous reagents. chemicalindustryjournal.co.uknih.gov

Precise Reaction Control: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and selectivity. amt.uk

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production, as it can be achieved by running the system for a longer duration.

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation, accelerating process development. merckmillipore.commetoree.commit.eduwikipedia.org

Future work could involve developing a continuous flow process for the synthesis of the title compound and integrating this with automated platforms for the rapid synthesis of a library of derivatives for screening in various applications.

Advanced Spectroscopic Characterization Techniques for In Situ Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound can be achieved through the application of advanced in situ spectroscopic techniques. oxinst.com

Potential In Situ Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR and benchtop NMR spectrometers can be used for real-time reaction monitoring to track the consumption of reactants and the formation of products and intermediates. rsc.orgmagritek.comacs.orgrsc.orgpharmtech.com

Infrared (IR) and Raman Spectroscopy: In situ IR and Raman spectroscopy can provide valuable information about the changes in chemical bonding during a reaction, helping to identify transient species and elucidate reaction pathways. youtube.comfrontiersin.org

Mass Spectrometry: Real-time mass spectrometric analysis of reaction mixtures can provide rapid identification of products and byproducts.

By combining these techniques, a comprehensive picture of the reaction landscape can be constructed, facilitating the optimization of reaction conditions and the discovery of novel reactivity.

Deeper Computational Insights into Complex Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the reactivity of molecules. nih.govrsc.orgnih.govrsc.orgnih.gov Applying these methods to this compound can provide valuable insights into its electronic structure and reactivity.

Areas for Computational Investigation:

Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and intermediates of various reactions, providing a detailed understanding of the reaction mechanism and the factors that control selectivity. rsc.org

Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR, IR, and other spectroscopic data, which can aid in the characterization of new compounds and the interpretation of experimental spectra.

Rational Catalyst Design: By understanding the interaction between the substrate and a catalyst at the molecular level, computational models can guide the design of new and more efficient catalysts for specific transformations.

Structure-Property Relationships: DFT can be used to calculate various electronic properties that can be correlated with the observed reactivity and potential biological activity of the compound and its derivatives. nih.govresearchgate.netajpchem.org

A synergistic approach combining computational predictions with experimental validation will be crucial for unlocking the full synthetic potential of this compound and its derivatives.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 4-bromo-2-methoxy-6-methylbenzoate with high purity?

Answer:
The synthesis typically involves sequential functionalization of a benzoate core. Key steps include:

  • Bromination : Electrophilic aromatic substitution (EAS) at the para position using Br₂ in the presence of FeBr₃ or a Lewis acid catalyst under controlled temperature (0–5°C) to minimize di-substitution .
  • Methoxy group introduction : Protection of the hydroxyl group (if present) followed by alkylation with methyl iodide (CH₃I) in a polar aprotic solvent (e.g., DMF) at reflux .
  • Esterification : Reaction of the carboxylic acid precursor with methanol (CH₃OH) under acidic (H₂SO₄) or coupling agents (e.g., DCC/DMAP) .
    Critical considerations :
  • Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to isolate the target compound.

Basic: Which analytical techniques are most reliable for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent positions through characteristic shifts:
    • Methoxy group: Singlet at ~3.8–4.0 ppm (¹H) and ~55 ppm (¹³C).
    • Methyl ester: Singlet at ~3.9 ppm (¹H) and ~170 ppm (C=O, ¹³C) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~259.0) and isotopic pattern for bromine .
  • X-ray crystallography : Resolve ambiguities in substitution patterns using SHELXL for refinement .

Advanced: How can conflicting spectroscopic data (e.g., unexpected coupling in NMR) be resolved for this compound?

Answer:
Contradictions often arise from dynamic effects or impurities. Mitigation strategies include:

  • Variable-temperature NMR : Probe conformational changes (e.g., restricted rotation of substituents) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals and verify through-bond correlations (e.g., methoxy to aromatic protons) .
  • Crystallographic validation : Compare experimental X-ray data (e.g., bond lengths, angles) with computational models (DFT) to confirm regiochemistry .

Advanced: What experimental design principles optimize regioselectivity in nucleophilic substitution reactions involving this compound?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions .
  • Catalysis : Employ Pd(0) catalysts for cross-coupling (e.g., Suzuki-Miyaura) at the bromine site, leveraging the methoxy group’s directing effects .
  • Kinetic vs. thermodynamic control : Vary temperature (e.g., 80°C for kinetic favoring, 120°C for thermodynamic) to isolate major products .

Advanced: How can SHELXL be used to refine crystallographic data for this compound when twinning or disorder is observed?

Answer:

  • Twinning refinement : Use the TWIN/BASF commands in SHELXL to model twin domains. Validate with the R1 factor and difference density maps .
  • Disordered substituents : Apply PART/SUMP restraints to model overlapping methyl or methoxy groups. Use ISOR to constrain thermal parameters .
  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), enabling precise electron density mapping .

Advanced: What strategies mitigate competing side reactions during functionalization of the methyl ester group?

Answer:

  • Protection/deprotection : Temporarily convert the ester to a tert-butyl group (e.g., using BCl₃) to prevent nucleophilic attack during bromination .
  • Low-temperature reactions : Conduct acylations at −78°C (dry ice/acetone bath) to suppress ester hydrolysis .
  • Catalytic selectivity : Use enzyme-mediated catalysis (e.g., lipases) for selective ester modifications without disturbing bromine or methoxy groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.